molecular formula C10H18O3 B14418597 Ethyl hept-1-en-3-yl carbonate CAS No. 86537-62-4

Ethyl hept-1-en-3-yl carbonate

Cat. No.: B14418597
CAS No.: 86537-62-4
M. Wt: 186.25 g/mol
InChI Key: RHHQFOKUCIZOEX-UHFFFAOYSA-N
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Description

Ethyl hept-1-en-3-yl carbonate is an organocarbonate compound characterized by an unsaturated heptenyl chain and a carbonate ester functional group. For instance, ethyl-substituted carbonates, such as Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, are employed in synthesizing β,γ-unsaturated β-lactones, which are critical in medicinal and materials chemistry .

Properties

CAS No.

86537-62-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl hept-1-en-3-yl carbonate

InChI

InChI=1S/C10H18O3/c1-4-7-8-9(5-2)13-10(11)12-6-3/h5,9H,2,4,6-8H2,1,3H3

InChI Key

RHHQFOKUCIZOEX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=C)OC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hept-1-en-3-yl carbonate can be synthesized through several methods. One common approach involves the reaction of hept-1-en-3-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sodium ethoxide can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl hept-1-en-3-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl hept-1-en-3-yl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl hept-1-en-3-yl carbonate involves its interaction with various molecular targets. The carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down ester bonds. The released alcohol can then participate in further biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

Ethyl hept-1-en-3-yl carbonate shares core functional groups with other ethyl carbonates but differs in substituent architecture. Key comparisons include:

Compound Key Structural Features Reactivity/Applications
This compound Heptenyl chain, carbonate ester Potential precursor for unsaturated lactones
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Diphenyl groups, ethoxycarbonyloxy, alkyne moiety Intermediate for β,γ-unsaturated β-lactones
Ethyl acetate Simple acetate ester Solvent, extraction medium in phytochemistry
  • Reactivity Differences: The heptenyl chain in this compound introduces steric and electronic effects distinct from diphenyl-substituted analogs. For example, diphenyl groups in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate enhance π-π interactions, stabilizing intermediates during cyclization . In contrast, the linear heptenyl chain may favor regioselective alkene functionalization.
  • Synthetic Utility : Ethyl-substituted carbonates are often used to protect hydroxyl groups transiently. The title compound’s unsaturated backbone could facilitate conjugate addition or cyclopropanation reactions, diverging from the alkyne-driven reactivity of the diphenyl analog .

Spectroscopic and Analytical Comparisons

While FTIR data for this compound is unavailable, studies on ethyl acetate extracts (e.g., Grewia tilifolia) highlight characteristic carbonyl (C=O) stretches at ~1740–1720 cm⁻¹ and C-O-C vibrations at ~1250–1050 cm⁻¹ . These bands are typical of ester/carbonate functionalities and would align with the expected spectral profile of this compound.

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